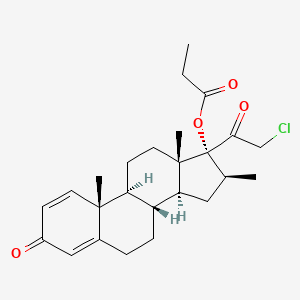
Clobetasol Propionate Impurity E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clobetasol Propionate is a highly potent corticosteroid used in various topical formulations to treat skin conditions such as eczema, psoriasis, and dermatitis . Impurity E is one of the many impurities that can form during the manufacturing and storage of Clobetasol Propionate.
Méthodes De Préparation
The preparation of Clobetasol Propionate Impurity E involves the degradation of Clobetasol Propionate under specific conditions. The synthetic route typically includes the use of preparative column chromatography to separate the impurity from the main compound . Spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to characterize the structure of the impurity . Industrial production methods focus on ensuring the purity and stability of Clobetasol Propionate by controlling the conditions under which impurities like Impurity E form.
Analyse Des Réactions Chimiques
Clobetasol Propionate Impurity E undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions often involve specific temperatures and pH levels to facilitate the desired transformations. Major products formed from these reactions include various derivatives of the original compound, which can be analyzed using chromatographic and spectroscopic methods .
Applications De Recherche Scientifique
Clobetasol Propionate Impurity E is primarily studied in the context of pharmaceutical research to understand the stability and safety of Clobetasol Propionate formulations. It is used in stability testing to evaluate the shelf life and efficacy of topical corticosteroid products . Additionally, research on Impurity E helps in developing robust analytical methods for detecting and quantifying impurities in pharmaceutical formulations . This impurity is also studied to ensure that the levels present in drug products are within acceptable limits as per regulatory guidelines .
Mécanisme D'action
Clobetasol Propionate itself works by activating steroid receptors, leading to anti-inflammatory, antipruritic, and vasoconstrictive effects . It is likely that Impurity E, being structurally related to Clobetasol Propionate, may exhibit some similar interactions at the molecular level, although its potency and efficacy would be significantly lower.
Comparaison Avec Des Composés Similaires
Clobetasol Propionate Impurity E can be compared with other impurities of Clobetasol Propionate, such as Impurity A, Impurity J, and Impurity G . These impurities differ in their chemical structures and the conditions under which they form. For example, Impurity A is another degradation product that forms under different stability conditions. The uniqueness of Impurity E lies in its specific structural characteristics and the particular conditions that lead to its formation. Understanding these differences is crucial for ensuring the safety and efficacy of Clobetasol Propionate formulations.
Conclusion
This compound is an important compound in the study of pharmaceutical impurities. Its preparation, chemical reactions, and scientific research applications provide valuable insights into the stability and safety of Clobetasol Propionate formulations. By comparing it with similar compounds, researchers can develop better methods for detecting and controlling impurities in pharmaceutical products, ensuring their safety and efficacy for patients.
Propriétés
Formule moléculaire |
C25H33ClO4 |
|---|---|
Poids moléculaire |
433.0 g/mol |
Nom IUPAC |
[(8R,9S,10R,13S,14S,16S,17R)-17-(2-chloroacetyl)-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C25H33ClO4/c1-5-22(29)30-25(21(28)14-26)15(2)12-20-18-7-6-16-13-17(27)8-10-23(16,3)19(18)9-11-24(20,25)4/h8,10,13,15,18-20H,5-7,9,11-12,14H2,1-4H3/t15-,18+,19-,20-,23-,24-,25-/m0/s1 |
Clé InChI |
KULNBXHGURSKOK-LIILDAOESA-N |
SMILES isomérique |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)C)C(=O)CCl |
SMILES canonique |
CCC(=O)OC1(C(CC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C)C)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


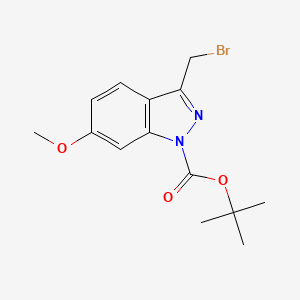
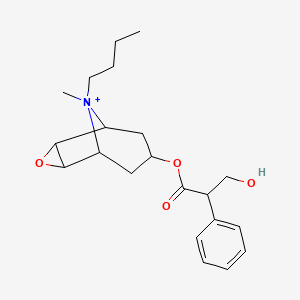
![(S)-(9-(2-(Dimethylamino)ethyl)-4,7-dihydro-3H-pyrrolo[2,3-h]isoquinolin-3-yl)methyl Acetate](/img/structure/B13857229.png)
![3-Bromo-5-[(4-chlorophenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B13857234.png)
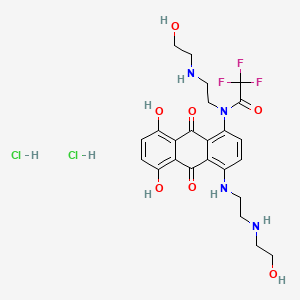
![Indolo[3,2-b]carbazol-2-ol (Mixture of Tautomers)](/img/structure/B13857239.png)
![O-Desbromo-pyrimidinyl O-[6-N-(N'-propyl)sulfamido-5-(4-bromophenyl)pyrimidin-4-yl] Macitentan](/img/structure/B13857245.png)

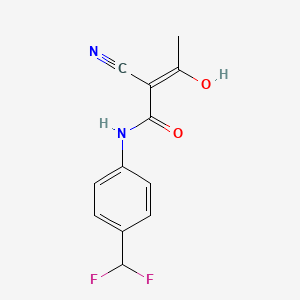
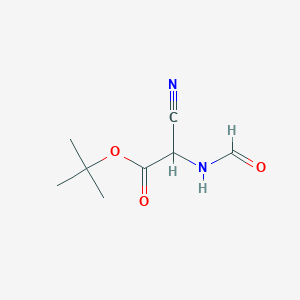
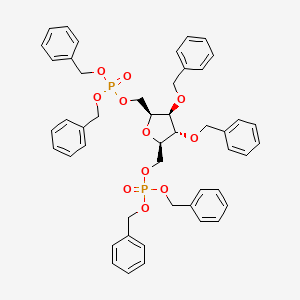
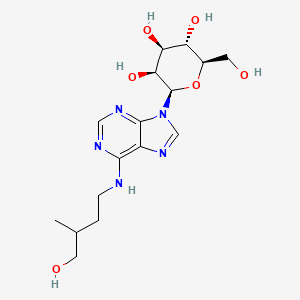
![Tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate](/img/structure/B13857282.png)

